molecular formula C19H19N3O4 B2561621 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid CAS No. 895908-94-8

3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid

Katalognummer: B2561621
CAS-Nummer: 895908-94-8
Molekulargewicht: 353.378
InChI-Schlüssel: ONHACSZYTRSPKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a bicyclic methanopyridodiazocin core (8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl) linked via a carbonyl group to a benzoic acid moiety.

Eigenschaften

IUPAC Name

3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-17-6-2-5-16-14-7-12(10-22(16)17)9-21(11-14)19(26)20-15-4-1-3-13(8-15)18(24)25/h1-6,8,12,14H,7,9-11H2,(H,20,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHACSZYTRSPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid involves a multi-step process starting with the preparation of the core methanopyrido[1,2-a][1,5]diazocine structure. The steps typically include:

  • Formation of the core methanopyrido[1,2-a][1,5]diazocine ring through a cyclization reaction.

  • Introduction of the keto group at the 8-position.

  • Attachment of the carbonyl group.

  • Finally, the coupling of the core with benzoic acid via an amide bond.

Industrial Production Methods: Industrially, this compound can be synthesized using scalable and cost-effective methods, often involving catalysis and high-throughput synthesis techniques to ensure the purity and yield required for commercial applications.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound has been documented in various studies. The synthetic route often involves multi-step processes that include the formation of key intermediates followed by coupling reactions. For example, the synthesis can involve the reaction of specific amines with carbonyl compounds under controlled conditions to yield the target molecule.

Anticancer Activity

Research indicates that compounds similar to 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid exhibit notable anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

CompoundCancer TypeMechanism of Action
3-{[(8-oxo...Breast (MCF-7)Induces apoptosis
3-{[(8-oxo...Prostate (PC-3)Inhibits cell cycle

Neuropharmacological Effects

The compound has also been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it has shown partial agonist activity at α6β2 and α4β2 nAChR subtypes. This interaction suggests potential applications in neurodegenerative diseases and cognitive enhancement.

Receptor TypeAffinity (Ki)
α6β212 nM
α4β226 nM

Case Studies

  • Breast Cancer Research : A study demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction. The study utilized MTT assays to quantify cell viability post-treatment.
  • Neuropharmacology : Research highlighted the role of this compound in enhancing cognitive functions in animal models by modulating cholinergic signaling pathways. Behavioral tests indicated improved memory retention in treated subjects.

Wirkmechanismus

The compound’s mechanism of action depends on the context of its use. In medicinal applications, its activity may involve interaction with specific receptors or enzymes. Molecular targets might include neurotransmitter receptors or key enzymes in metabolic pathways, affecting biochemical and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Substituent / Functional Group Biological Activity / Notes Source Evidence
Target Compound : 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyridodiazocin-yl)carbonyl]amino}benzoic acid Methanopyridodiazocin Benzoic acid (-C₆H₄COOH) Potential enzyme inhibition (inferred from analogs)
LP3134 (Compound P in ) Methanopyridodiazocin Benzohydrazide with trihydroxy substitution Diguanylate cyclase (DGC) inhibitor
N-(2-Hydroxyethyl)-carboxamide () Methanopyridodiazocin Hydroxyethylamide (-CONH-CH₂CH₂OH) Structural characterization via NMR; antiviral potential inferred from study context
6-(...amino)hexanoic acid () Methanopyridodiazocin Hexanoic acid (-NH-(CH₂)₅COOH) Enhanced lipophilicity due to longer alkyl chain
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine () Tetrahydroimidazopyridine Diethyl ester, nitrophenyl, cyano groups Synthetic intermediate; no direct bioactivity reported
8-oxo-...carbaldehyde () Methanopyridodiazocin Aldehyde (-CHO) Likely precursor for further derivatization

Structural and Functional Insights

Core Variations: The methanopyridodiazocin core is shared across multiple analogs, but substituents vary significantly. For example, LP3134 () replaces the benzoic acid with a benzohydrazide group, which may enhance binding to DGC through additional hydrogen-bonding interactions .

Biological Activity :

  • LP3134 explicitly inhibits DGC, a key enzyme in bacterial biofilm formation, suggesting that the target compound’s benzoic acid group could be optimized for similar applications .
  • The hydroxyethylamide derivative () was studied in the context of antiviral research, though its specific activity against H1N1 or parainfluenza viruses remains unconfirmed .

Physicochemical Properties :

  • The aldehyde derivative () lacks acidic/basic groups, limiting solubility in aqueous media but making it reactive for further synthetic modifications .
  • The diethyl ester in introduces steric bulk and lipophilicity, contrasting with the polar benzoic acid in the target compound .

Research Findings and Data

Table 2: Key Physical and Spectral Data from Analog Studies

Compound Melting Point (°C) Spectral Data (Key Peaks) Notes Source Evidence
Diethyl 8-cyano-7-(4-nitrophenyl)-... 243–245 ¹H NMR: δ 8.2 (Ar-H), 4.3 (OCH₂CH₃) Yellow solid; IR: 2230 cm⁻¹ (C≡N)
Hydroxyethylamide () Not reported ¹H NMR: δ 1.5–3.2 (methylene), 6.8 (Ar-H) Confirmed via ¹³C NMR and HRMS
8-oxo-...carbaldehyde () Not reported IR: 1720 cm⁻¹ (C=O aldehyde) Safety data emphasized (no exposure limits)

Biologische Aktivität

The compound 3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.

This compound is characterized by a unique structure that includes a methanopyrido diazocin moiety. The molecular formula is C24H30N4O2C_{24}H_{30}N_{4}O_{2}, with a molecular weight of approximately 406.52 g/mol. Its structural complexity suggests multiple sites for interaction with biological targets.

Research indicates that this compound acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α6β2 subtypes. Its high affinity for these receptors (Ki values of 12 nM and 26 nM respectively) suggests a significant role in modulating neurotransmitter release, particularly dopamine in the striatum .

Pharmacological Effects

  • Dopamine Release : The compound has been shown to stimulate dopamine release from striatal slices in vitro, which is crucial for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
  • Behavioral Studies : In animal models, it has been observed to attenuate nicotine-induced self-administration and conditional place preference, indicating its potential as a therapeutic agent for nicotine addiction .

Study on Nicotinic Receptor Modulation

A study conducted by Sala et al. (2013) explored the effects of this compound on nicotine addiction behaviors in rats. The results demonstrated that administration of the compound significantly reduced nicotine self-administration behaviors compared to control groups .

StudyFindings
Sala et al. (2013)Reduced nicotine self-administration in rats; increased dopamine release from striatal slices.
Riganti et al. (2005)Long-term exposure upregulates nicotinic receptor subtypes in human neuroblastoma cells.

Cytotoxicity Assessments

Further investigations into the cytotoxic effects of this compound revealed minimal toxicity to eukaryotic cells while effectively inhibiting biofilm formation in bacterial cultures. This suggests a dual role as both a neuropharmacological agent and an antimicrobial compound .

Summary of Biological Activities

ActivityDescription
Nicotinic Receptor Agonism High affinity for α4β2 and α6β2 nAChRs; stimulates dopamine release.
Behavioral Modulation Attenuates nicotine-induced behaviors in animal models.
Cytotoxicity Low toxicity to eukaryotic cells; effective against bacterial biofilms.

Q & A

Q. Table 1: Physical Properties Relevant to Safety

PropertyValueReference
Boiling Point512.8±49.0°C (760 mmHg)
Flash Point267.4±22.2°C
Vapor Pressure0.0±1.3 mmHg (25°C)
Hydrogen Bond Acceptors2

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:
The compound can be synthesized via:

  • One-Pot Multi-Step Reactions: Utilize a two-step protocol with a carbaldehyde intermediate (e.g., 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde) and benzoic acid derivatives. Optimize reaction conditions (e.g., 45°C for 1–2 hours) to achieve yields >50% .
  • Coupling Agents: Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between the diazocine core and benzoic acid moiety .

Q. Table 2: Comparison of Synthetic Routes

MethodYield (%)Reaction TimeKey Reagents
One-Pot Reaction51–681–2 hNaOAc, acetic anhydride
Stepwise Coupling57–6812 hDCC, DMAP

Basic: How to characterize this compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using deuterated DMSO (δ = 7.16–8.22 ppm for aromatic protons; δ = 117–172 ppm for carbonyl carbons) .
  • IR Spectroscopy: Confirm amide (C=O stretch at ~1650–1710 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functional groups .
  • HRMS: Validate molecular weight with precision <5 ppm error (e.g., calculated [M+H]+: 386.1056; observed: 386.1052) .

Q. Table 3: Representative NMR Data

Proton/CarbonChemical Shift (ppm)MultiplicityReference
Aromatic H (C2’)8.06Singlet
Carboxylic Acid C (CO2H)167.1Singlet

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Case Example: Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism. Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts .
  • Dynamic NMR (DNMR): Use variable-temperature NMR to detect slow-exchange processes (e.g., keto-enol tautomerism) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals in DMF/water (1:1) and analyzing unit cell parameters .

Advanced: What computational approaches predict the compound’s reactivity in aqueous environments?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation-free energy using AMBER or CHARMM force fields. Parameterize partial charges via DFT (B3LYP/6-31G*) .
  • pKa Prediction: Use COSMO-RS to estimate carboxylic acid dissociation (predicted pKa ≈ 2.8–3.5) .
  • Reactivity Maps: Generate Fukui indices to identify nucleophilic/electrophilic sites for hydrolysis susceptibility .

Advanced: How to integrate theoretical frameworks into experimental design for this compound?

Methodological Answer:

  • Guiding Principle 1: Link synthesis to heterocyclic chemistry theory (e.g., Baldwin’s rules for ring closure) to optimize reaction pathways .
  • Guiding Principle 2: Apply QSPR (Quantitative Structure-Property Relationship) models to predict solubility or bioavailability during formulation .
  • Case Study: Design a multi-step synthesis using retrosynthetic analysis, prioritizing convergent over linear routes to improve scalability .

Advanced: How to optimize reaction conditions for reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Control: Implement PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to monitor amide bond formation in real-time .
  • AI-Driven Optimization: Train neural networks on historical yield data (temperature, solvent ratios) to recommend optimal conditions .
  • Statistical Design: Use Box-Behnken designs to evaluate interactions between variables (e.g., catalyst loading, reaction time) .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–9 buffers (37°C, 72 h) and analyze degradation products via LC-MS/MS .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor carboxylic acid esterification or lactam hydrolysis .

Q. Table 4: Stability Data Under Stress Conditions

ConditionDegradation PathwayHalf-Life (Days)Reference
pH 2.0, 37°CHydrolysis of amide bond7.2
40°C/75% RHLactam ring oxidation42.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.